molecular formula C26H25N3O3S2 B14982892 N-(2,5-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

Cat. No.: B14982892
M. Wt: 491.6 g/mol
InChI Key: KZCDGHQBAQNVHH-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the sulfonyl and phenyl groups. The final step usually involves the acylation of the imidazole derivative with 2,5-dimethylphenyl acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with various biological targets.

Medicine

In medicine, derivatives of imidazole compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific biological activity. Generally, imidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE include other imidazole derivatives, such as:

    Clotrimazole: An antifungal agent.

    Ketoconazole: Another antifungal medication.

    Metronidazole: An antibiotic and antiprotozoal medication.

Uniqueness

What sets N-(2,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE apart from these compounds is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity. Its specific structure could make it more effective in certain applications or provide a different spectrum of activity.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N3O3S2/c1-17-10-13-21(14-11-17)34(31,32)26-25(28-24(29-26)20-7-5-4-6-8-20)33-16-23(30)27-22-15-18(2)9-12-19(22)3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

KZCDGHQBAQNVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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